Bicyclo[2.2.1]heptan-2-ol, 1-methyl-
Description
Significance of the Bicyclo[2.2.1]heptane Framework in Contemporary Organic Chemistry
The bicyclo[2.2.1]heptane skeleton, commonly known as norbornane (B1196662), is a foundational structural motif in modern organic chemistry. fiveable.me Its rigid and strained nature imparts unique reactivity and stereochemical control, making it a privileged scaffold in a wide range of chemical applications.
The bicyclo[2.2.1]heptane framework is a cornerstone in the synthesis of complex molecules. acs.org It is present in numerous bioactive natural products, including camphor (B46023), the santalols (sandalwood odorants), and sordarins. acs.orgrsc.org Furthermore, this structural unit is embedded in several pharmaceutical drug candidates. acs.orgrsc.org The development of efficient synthetic routes to functionalized bicyclo[2.2.1]heptanes is crucial for target-oriented synthesis in medicinal chemistry. rsc.org
Beyond its role as a structural component of target molecules, the norbornane framework is instrumental in the field of asymmetric synthesis. Chiral auxiliaries and ligands based on this scaffold, such as bornanesultam, are widely used to induce stereoselectivity in chemical reactions. acs.orgrsc.org The predictable and rigid conformation of the bicyclic system allows for effective transfer of chirality. Cycloaddition reactions, known for their atom and step economy, are common strategies for constructing the bicyclo[2.2.1]heptane core. acs.org
Structural Characteristics and Isomeric Considerations of 1-Methylbicyclo[2.2.1]heptan-2-ol
The structure of 1-methylbicyclo[2.2.1]heptan-2-ol consists of a cyclohexane (B81311) ring bridged by a methylene (B1212753) group between the 1- and 4-positions, forming the characteristic bicyclo[2.2.1]heptane system. wikipedia.org A methyl group is attached to one of the bridgehead carbons (C1), and a hydroxyl group is attached to an adjacent carbon (C2).
This substitution pattern gives rise to several stereoisomers. The hydroxyl group at the C2 position can be oriented either exo (pointing away from the six-membered ring and syn to the one-carbon bridge) or endo (pointing towards the six-membered ring and anti to the one-carbon bridge). This results in two primary diastereomers: exo-1-methylbicyclo[2.2.1]heptan-2-ol and endo-1-methylbicyclo[2.2.1]heptan-2-ol. lookchem.com
Furthermore, the molecule contains multiple chiral centers, including the two bridgehead carbons (C1 and C4) and the two carbons bearing the substituents (C1 and C2). This chirality means that each of the exo and endo diastereomers can exist as a pair of enantiomers. For instance, the specific enantiomer (1S,2R,4R)-1-methylbicyclo[2.2.1]heptan-2-ol is one of the possible stereoisomers. nih.gov The precise spatial arrangement of the methyl and hydroxyl groups significantly influences the molecule's physical properties and chemical reactivity.
| Property | Value |
| Molecular Formula | C8H14O |
| Molecular Weight | 126.20 g/mol nih.gov |
| Isomers | exo and endo diastereomers, each with enantiomers lookchem.com |
| Parent Compound | Norbornane (Bicyclo[2.2.1]heptane) wikipedia.org |
Historical Context of Bicyclo[2.2.1]heptan-2-ol and Related Norbornane Research
The study of bicyclo[2.2.1]heptane derivatives is rooted in the history of its parent hydrocarbon, norbornane. The name "norbornane" is derived from "bornane" (1,7,7-trimethylnorbornane), a derivative of camphor. wikipedia.org The prefix "nor-" indicates the removal of the methyl groups from the parent bornane structure. wikipedia.org
Norbornane itself was first synthesized through the reduction of its corresponding ketone, norcamphor. wikipedia.org This foundational work paved the way for extensive research into the chemistry of this strained bicyclic system. The unique bridged structure of norbornane and its derivatives, like bicyclo[2.2.1]heptan-2-ol, presented interesting challenges and opportunities in stereochemistry and reaction mechanism studies.
One of the most historically significant areas of research involving this framework was the investigation of the 2-norbornyl cation. The debate over its structure—whether it was a classical carbocation or a non-classical, bridged ion—fueled decades of research and fundamentally shaped the understanding of carbocation chemistry. The study of solvolysis reactions of exo- and endo-norbornyl derivatives was central to this debate. This extensive body of research on the parent norbornane and norborneol systems provides the fundamental context for understanding the reactivity and properties of substituted derivatives like 1-methylbicyclo[2.2.1]heptan-2-ol.
Structure
3D Structure
Properties
CAS No. |
54339-50-3 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-methylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C8H14O/c1-8-3-2-6(5-8)4-7(8)9/h6-7,9H,2-5H2,1H3 |
InChI Key |
YWRVUMNRBIOXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1)CC2O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1 Methylbicyclo 2.2.1 Heptan 2 Ol and Its Analogs
Direct Synthetic Approaches to 1-Methylbicyclo[2.2.1]heptan-2-ol
Direct synthesis of 1-methylbicyclo[2.2.1]heptan-2-ol can be accomplished through several key reaction types that build the bicyclic system and install the required functional groups in a controlled manner.
Cycloaddition Reactions (e.g., Diels-Alder) in Bicyclo[2.2.1]heptane Construction
The Diels-Alder reaction is a powerful and widely employed method for constructing the bicyclo[2.2.1]heptane skeleton, also known as the norbornane (B1196662) framework. nih.gov This [4+2] cycloaddition typically involves the reaction of a cyclopentadiene (B3395910) with a suitable dienophile to form a norbornene derivative. researchgate.netresearchgate.net For the synthesis of precursors to 1-methylbicyclo[2.2.1]heptan-2-ol, a substituted cyclopentadiene or a dienophile containing a methyl group or a precursor to the hydroxyl group can be utilized. The unique strain in the resulting norbornene derivatives makes them versatile intermediates for further functionalization. researchgate.net
The reaction's stereoselectivity is a key feature, often yielding endo products under kinetic control, although the exo product may be thermodynamically favored. The choice of diene and dienophile, as well as reaction conditions, can influence the isomeric outcome. Lewis acid catalysis can be employed to enhance the reaction rate and selectivity. nih.gov Subsequent to the cycloaddition, the double bond in the norbornene intermediate can be functionalized to introduce the hydroxyl group, and the methyl group can be incorporated at the bridgehead position.
Reductive Pathways for Hydroxyl Group Introduction from Carbonyl Precursors
A common and efficient method for introducing the hydroxyl group at the C2 position of the bicyclo[2.2.1]heptane ring is through the reduction of a corresponding carbonyl precursor, such as 1-methylbicyclo[2.2.1]heptan-2-one. nih.gov This reduction can be achieved using a variety of reducing agents, with the choice of reagent influencing the stereochemical outcome of the resulting alcohol (endo vs. exo).
Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The stereoselectivity of the reduction is governed by the steric hindrance around the carbonyl group, with the hydride typically attacking from the less hindered exo face to yield the endo alcohol as the major product.
For achieving higher stereoselectivity, more sterically demanding reducing agents can be employed. The table below summarizes various reductive pathways and their typical stereochemical outcomes.
| Precursor | Reducing Agent | Major Product Isomer |
| 1-Methylbicyclo[2.2.1]heptan-2-one | Sodium Borohydride (NaBH₄) | endo-1-Methylbicyclo[2.2.1]heptan-2-ol |
| 1-Methylbicyclo[2.2.1]heptan-2-one | Lithium Aluminum Hydride (LiAlH₄) | endo-1-Methylbicyclo[2.2.1]heptan-2-ol |
| 1-Methylbicyclo[2.2.1]heptan-2-one | Lithium tri-sec-butylborohydride (L-Selectride®) | exo-1-Methylbicyclo[2.2.1]heptan-2-ol |
Alkylation and Directed Functionalization at Key Ring Positions
Introducing the methyl group at the C1 bridgehead position is a critical step in the synthesis of 1-methylbicyclo[2.2.1]heptan-2-ol. This is often achieved through the alkylation of an enolate derived from bicyclo[2.2.1]heptan-2-one (norcamphor). The generation of the enolate can be accomplished using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophilic methyl source like methyl iodide.
The regioselectivity of this alkylation is generally high due to the inherent structure of the norbornane system. Once the methyl group is installed to form 1-methylbicyclo[2.2.1]heptan-2-one, subsequent reduction of the ketone, as described previously, yields the target alcohol. Directed functionalization can also be achieved through other methods, such as Grignard reactions with appropriate precursors. wustl.edu
Convergent and Divergent Synthetic Pathways Utilizing Bicyclo[2.2.1]heptane Precursors
Existing bicyclo[2.2.1]heptane derivatives serve as valuable starting materials for the synthesis of 1-methylbicyclo[2.2.1]heptan-2-ol through both convergent and divergent strategies.
Transformation from Related Norbornane Derivatives (e.g., Bicyclo[2.2.1]heptanone, Bicyclo[2.2.1]heptane-2-carboxaldehyde)
Commercially available or readily synthesized norbornane derivatives are common starting points. For instance, bicyclo[2.2.1]heptanone can be methylated at the bridgehead position as described in section 2.1.3, followed by reduction.
Alternatively, bicyclo[2.2.1]heptane-2-carboxaldehyde can be a precursor. The aldehyde can be converted to the target alcohol through a sequence involving the protection of the aldehyde, methylation of the bicyclic core, and subsequent reduction and deprotection steps. Another approach involves the reaction of the aldehyde with a methylating agent, such as a Grignard reagent, to form a secondary alcohol, which can then be further manipulated.
Multi-step Synthetic Route Design and Implementation
The synthesis of 1-methylbicyclo[2.2.1]heptan-2-ol often requires a multi-step approach to control the regiochemistry and stereochemistry of the final product. A typical synthetic sequence might begin with a Diels-Alder reaction to form the bicyclic core, followed by functional group manipulations to introduce the methyl and hydroxyl groups.
An example of a multi-step synthesis is outlined below:
Diels-Alder Reaction: Cyclopentadiene reacts with a suitable ketene (B1206846) equivalent to form a bicyclo[2.2.1]heptenone derivative.
Hydrogenation: The double bond in the bicyclic system is reduced to yield the saturated bicyclo[2.2.1]heptanone.
Alkylation: The ketone is converted to its enolate and alkylated with a methyl halide to introduce the C1-methyl group.
Reduction: The resulting 1-methylbicyclo[2.2.1]heptan-2-one is reduced to afford the final product, 1-methylbicyclo[2.2.1]heptan-2-ol.
Enantioselective Synthesis and Precise Stereochemical Control
The synthesis of specific stereoisomers of 1-methylbicyclo[2.2.1]heptan-2-ol, a compound with multiple chiral centers, demands sophisticated synthetic strategies that allow for precise control over its three-dimensional structure. The arrangement of the 1-methyl group and the 2-hydroxyl group, along with the inherent chirality of the bicyclic scaffold, can lead to a variety of stereoisomers. Consequently, methods that can selectively produce a single desired enantiomer are of significant importance. These enantioselective approaches can be broadly categorized into three main strategies: the use of chiral catalysts to direct the formation of the bicyclic system, the application of substrate-controlled methods where an existing chiral center dictates the stereochemical outcome of subsequent reactions, and the separation of racemic mixtures through resolution techniques. Each of these strategies offers a distinct pathway to achieving enantiomeric purity in the synthesis of 1-methylbicyclo[2.2.1]heptan-2-ol and its analogs.
Chiral Catalyst-Mediated Approaches for Asymmetric Construction
The asymmetric construction of the bicyclo[2.2.1]heptane framework is a powerful strategy for obtaining enantiomerically enriched 1-methylbicyclo[2.2.1]heptan-2-ol. This approach often involves a chiral catalyst to control the stereochemistry of a key bond-forming reaction, such as the Diels-Alder reaction. By establishing the desired chirality in the bicyclic core early in the synthetic sequence, subsequent transformations can be carried out to introduce the methyl and hydroxyl functionalities.
A prominent example of this strategy is the use of chiral Lewis acid catalysts in the Diels-Alder reaction between a diene and a dienophile to produce a chiral bicyclo[2.2.1]heptanone. This ketone then serves as a key intermediate that can be converted to 1-methylbicyclo[2.2.1]heptan-2-ol. For instance, a chiral oxazaborolidine-based Lewis acid can effectively catalyze the enantioselective Diels-Alder reaction, leading to the formation of bicyclo[2.2.1]heptane derivatives with high enantiomeric ratios. The resulting chiral ketone can then be subjected to nucleophilic addition of a methyl group (e.g., using methyllithium (B1224462) or a Grignard reagent) followed by stereoselective reduction of the resulting tertiary alcohol to install the desired 1-methyl and 2-hydroxyl groups. The stereochemical outcome of the reduction step can often be influenced by the choice of reducing agent and the steric environment of the ketone.
| Catalyst Type | Reaction | Key Intermediate | Potential Outcome for Target Synthesis |
| Chiral Lewis Acid (e.g., oxazaborolidine-AlBr3 complex) | Enantioselective Diels-Alder | Chiral bicyclo[2.2.1]heptanone | High enantiomeric purity of the bicyclic core. |
| Chiral Rhodium Complex | Asymmetric Hydrogenation | Chiral bicyclo[2.2.1]heptan-2-ol | Direct formation of the chiral alcohol from the ketone. |
The selection of the chiral catalyst is crucial for achieving high enantioselectivity. The catalyst's chiral ligands create a dissymmetric environment that favors the formation of one enantiomer of the product over the other. The efficiency of these catalytic systems is often evaluated by the enantiomeric excess (ee) of the product, with modern methods frequently achieving ee values greater than 90%.
Substrate-Controlled Diastereoselection and Regioselection
In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by the inherent chirality of the starting material. This approach is particularly effective when starting from readily available chiral natural products, such as camphor (B46023). The rigid bicyclic structure of camphor and its derivatives provides a well-defined steric environment that can direct the approach of reagents to a specific face of the molecule, thereby controlling the stereochemistry of newly formed chiral centers.
For the synthesis of 1-methylbicyclo[2.2.1]heptan-2-ol, a camphor-derived starting material can be strategically modified. For example, a key step could involve the diastereoselective alkylation of a camphor-derived enolate. The existing stereocenters in the camphor skeleton would direct the incoming methyl group to a specific face of the molecule, leading to the formation of the 1-methyl group with a defined stereochemistry. Subsequent functional group transformations, such as the reduction of a ketone at the C2 position, would also be influenced by the steric bias of the chiral substrate. The choice of reducing agent can be critical in achieving the desired diastereoselectivity for the hydroxyl group. For instance, sterically demanding reducing agents will preferentially attack from the less hindered face of the ketone.
This substrate-controlled approach ensures that the relative stereochemistry of the newly introduced functional groups is precisely controlled in relation to the existing chiral framework. The regioselectivity of these transformations is also often well-defined due to the inherent reactivity of the functional groups within the bicyclic system.
| Chiral Substrate | Key Transformation | Stereochemical Control |
| (+)-Camphor derivative | Diastereoselective alkylation | Existing stereocenters direct the approach of the alkylating agent. |
| Chiral bicyclic ketone | Stereoselective reduction | Steric hindrance from the substrate directs the hydride attack. |
Resolution Techniques for Enantiomeric Purity Achievement
When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution techniques can be employed to separate a racemic mixture of 1-methylbicyclo[2.2.1]heptan-2-ol into its individual enantiomers. Resolution methods rely on the differentiation of enantiomers through their interaction with a chiral resolving agent or a chiral environment.
One of the most established methods is classical resolution , which involves the formation of diastereomeric salts. In this process, the racemic alcohol is reacted with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid or camphorsulfonic acid), to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once separated, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure alcohol. wikipedia.org
Kinetic resolution is another powerful technique where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. wikipedia.org This difference in reaction rates leads to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. wikipedia.org For alcohols like 1-methylbicyclo[2.2.1]heptan-2-ol, enzymatic kinetic resolution is a common approach. Lipases are frequently used to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted and thus enantiomerically enriched. For instance, the enzymatic hydrolysis of racemic diacetates of related bicyclic diols has been shown to be highly enantioselective. rsc.org
Chiral chromatography , particularly high-performance liquid chromatography (HPLC), offers an analytical and preparative method for separating enantiomers. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. csfarmacie.cznih.gov The choice of the CSP and the mobile phase is critical for achieving effective separation. csfarmacie.cz
| Resolution Technique | Principle | Common Application for Alcohols |
| Classical Resolution | Formation and separation of diastereomeric salts. wikipedia.org | Reaction with chiral acids (e.g., tartaric acid, mandelic acid). chemeurope.comnih.gov |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst/reagent. wikipedia.org | Enzymatic acylation or hydrolysis using lipases. rsc.org |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. csfarmacie.cz | HPLC with chiral columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). researchgate.net |
Mechanistic Investigations of Chemical Transformations Involving 1 Methylbicyclo 2.2.1 Heptan 2 Ol
Oxidation and Reduction Reactions at the Hydroxyl and Other Functional Sites
The hydroxyl group at the C2 position of 1-methylbicyclo[2.2.1]heptan-2-ol is a secondary alcohol, making it amenable to standard oxidation and reduction reactions.
Oxidation: The oxidation of 1-methylbicyclo[2.2.1]heptan-2-ol yields the corresponding ketone, 1-methylbicyclo[2.2.1]heptan-2-one. This transformation can be achieved using a variety of common oxidizing agents developed for secondary alcohols, such as chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, non-metal-based methods like the Swern or Dess-Martin periodinane oxidations. The reaction proceeds via the removal of the hydroxyl proton and the proton attached to C2. Due to the rigid bicyclic structure, the stereochemistry of the starting alcohol (exo or endo) is removed upon formation of the sp²-hybridized carbonyl carbon.
Reduction: The reverse reaction, the reduction of 1-methylbicyclo[2.2.1]heptan-2-one, is highly stereoselective. The approach of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), to the carbonyl carbon is sterically hindered by the bicyclic framework. The exo face of the molecule is significantly less sterically encumbered than the endo face, which is shielded by the C5-C6 ethano bridge. Consequently, the hydride nucleophile preferentially attacks from the exo side. cdnsciencepub.com This leads to the formation of the endo-alcohol as the major product. The degree of stereoselectivity can be influenced by the steric bulk of the reducing agent.
| Reaction | Substrate | Reagent(s) | Major Product | Minor Product |
| Oxidation | 1-Methylbicyclo[2.2.1]heptan-2-ol | PCC, Swern, etc. | 1-Methylbicyclo[2.2.1]heptan-2-one | - |
| Reduction | 1-Methylbicyclo[2.2.1]heptan-2-one | NaBH₄, LiAlH₄ | endo-1-Methylbicyclo[2.2.1]heptan-2-ol | exo-1-Methylbicyclo[2.2.1]heptan-2-ol |
Nucleophilic Substitution Reactions and Associated Mechanisms
Nucleophilic substitution at the C2 position of the 1-methylbicyclo[2.2.1]heptane system is mechanistically constrained by the molecule's rigid geometry. Direct substitution of the hydroxyl group is infeasible due to its poor leaving group ability. Therefore, it must first be converted into a better leaving group, such as a tosylate (-OTs) or brosylate (-OBs), by reaction with the corresponding sulfonyl chloride.
The two primary mechanisms for nucleophilic substitution are SN1 and SN2.
SN2 Mechanism: The bimolecular SN2 mechanism, which requires a backside attack by the nucleophile, is severely disfavored in the norbornyl system. For an exo-leaving group, backside attack from the endo face is blocked by the C5 and C6 atoms of the cyclohexane (B81311) ring framework. For an endo-leaving group, attack from the exo face is hindered by the C7 methylene (B1212753) bridge. This steric inhibition makes concerted SN2 reactions on this skeleton exceptionally slow or non-existent.
SN1 Mechanism: The unimolecular SN1 mechanism is the dominant pathway for substitution in this system. rsc.org This mechanism involves the departure of the leaving group to form an intermediate carbocation, which is then trapped by a nucleophile. wikipedia.org The rate of SN1 solvolysis for exo-norbornyl derivatives is famously much faster than for their endo counterparts. core.ac.uk This is attributed to a combination of steric relief upon ionization of the exo isomer and the potential for the C1-C6 sigma bond to participate in stabilizing the developing positive charge, a phenomenon known as non-classical ion formation. wikipedia.org For 1-methyl-2-norbornyl tosylate, the SN1 pathway proceeds via the formation of the 1-methyl-2-norbornyl cation. However, this cation is highly prone to rearrangement, meaning that the final product is rarely formed by direct attack of the nucleophile at the C2 position. These rearrangements are the focus of the following section.
Rearrangement Pathways within the Bicyclo[2.2.1]heptane Skeleton
The chemistry of the 1-methyl-2-norbornyl system is dominated by the facile rearrangements of its corresponding carbocation. These rearrangements are driven by the release of ring strain and the formation of more stable carbocation intermediates.
Treatment of 1-methylbicyclo[2.2.1]heptan-2-ol with a strong acid leads to protonation of the hydroxyl group, followed by the loss of a water molecule to generate the secondary 1-methyl-2-norbornyl cation. This cation is immediately susceptible to a Wagner-Meerwein rearrangement, a type of core.ac.ukwikipedia.org-sigmatropic shift. wikipedia.orglscollege.ac.inmychemblog.com In this specific case, the C1-C6 bond, which is adjacent to the cationic center at C2, migrates to C2. This process is highly favorable as it transforms the initial secondary carbocation into a more stable tertiary carbocation, with the positive charge now located at the C1 bridgehead position (which becomes C2 in the new skeleton, now named as a 2-methyl-2-norbornyl cation). Nucleophilic attack on this rearranged cation then leads to the final product. For example, in the presence of a nucleophilic solvent like acetic acid, the product would be 2-methyl-exo-2-norbornyl acetate.
Base-catalyzed processes involving the alcohol are generally limited to deprotonation. However, the corresponding ketone, 1-methylbicyclo[2.2.1]heptan-2-one, provides a rich system for studying base-catalyzed reactions, specifically enolization. In the presence of a base and a deuterium (B1214612) source like D₂O, the α-protons can be exchanged for deuterium.
This ketone has two α-protons at the C3 position, one in the exo orientation and one in the endo orientation. Deuterium exchange studies on related norbornanones have shown a dramatic difference in the exchange rates for these two protons. mcmaster.caacs.org The exo-proton is exchanged for deuterium significantly faster than the endo-proton. This stereoselectivity is attributed to stereoelectronic effects. The removal of the exo-proton allows for the formation of the enolate intermediate with less torsional strain compared to the removal of the endo-proton, which is sterically more hindered.
| Proton Position | Relative Rate of Exchange | Mechanistic Rationale |
| C3-exo | Fast | Lower torsional strain in the transition state for enolate formation. |
| C3-endo | Very Slow | High torsional strain and steric hindrance in the transition state. |
The epoxidation of the corresponding alkene, 1-methyl-2-norbornene, followed by ring-opening, provides another route to rearranged products. The epoxidation reaction, typically carried out with a peroxy acid like m-CPBA, occurs preferentially on the less sterically hindered exo face of the double bond. chemmethod.comresearchgate.net This results in the formation of 1-methyl-exo-2,3-epoxybicyclo[2.2.1]heptane.
Subsequent acid-catalyzed opening of this epoxide can proceed via two pathways. Protonation of the epoxide oxygen makes it a better leaving group. Cleavage of the C2-O bond is favored because this generates a more stable tertiary carbocation at C2. This cation can then be attacked by a nucleophile (e.g., water) to form a diol. Alternatively, the cation can undergo rearrangement prior to nucleophilic attack, leading to a variety of skeletal structures. This pathway again highlights the central role of carbocation intermediates and their propensity to rearrange within this rigid framework.
The rearrangements of the 1-methyl-2-norbornyl cation are classic examples of 1,2-shifts. wwnorton.comlumenlearning.comwikipedia.org The driving force for these intramolecular shifts is a thermodynamic one: the formation of a more stable carbocation. libretexts.org
Wagner-Meerwein Shift (1,2-Alkyl Shift): As mentioned, the most prominent rearrangement is the migration of the C1-C6 bond to the C2 carbon. This is an example of a 1,2-alkyl shift and is particularly favorable in this system for two reasons: it relieves some of the inherent ring strain and it converts a secondary carbocation into a more stable tertiary carbocation. Energetically, a tertiary carbocation is significantly more stable than a secondary one due to the inductive effect and hyperconjugation provided by the three alkyl groups attached to the positively charged carbon.
6,2-Hydride Shift: In the parent 2-norbornyl cation, a rapid 6,2-hydride shift, where a hydride ion moves from C6 to C2, is also a key rearrangement process. core.ac.uk This shift is stereospecific, involving only the endo-hydrogen at C6. In the 1-methyl-2-norbornyl cation, this 6,2-hydride shift would compete with the Wagner-Meerwein rearrangement. The formation of a tertiary cation via the Wagner-Meerwein pathway is generally the lower energy, more favorable process.
Stereochemical Consequences: The stereochemical outcome of these reactions is largely dictated by the structure of the rearranged carbocation. After the Wagner-Meerwein shift, the resulting 2-methyl-2-norbornyl cation is planar at the C2 position. An incoming nucleophile will almost exclusively attack from the less hindered exo face, leading to products with exo stereochemistry. This high degree of stereocontrol is a hallmark of reactions proceeding through carbocation intermediates in the norbornyl system. wikipedia.org
Solvent Effects on Reaction Reactivity, Selectivity, and Yield
Transformations of bicyclo[2.2.1]heptan-2-ols often involve the formation of carbocationic intermediates, which are prone to Wagner-Meerwein rearrangements. wikipedia.org The stability of these carbocations is highly dependent on the surrounding solvent medium. Polar protic solvents can stabilize carbocations through solvation, which can influence the extent of rearrangement and the ratio of substitution to elimination products. In contrast, nonpolar solvents may favor concerted reaction pathways or intimate ion pairs, leading to different product distributions.
For instance, in acid-catalyzed dehydration of related bicyclic alcohols, the solvent can influence the product distribution between different alkenes. While specific data for 1-methylbicyclo[2.2.1]heptan-2-ol is not abundant, general principles suggest that polar aprotic solvents might favor the formation of the thermodynamically more stable rearranged alkene products by stabilizing the intermediate carbocation, allowing for skeletal rearrangements to occur.
The polarity of the solvent also plays a critical role in the outcome of substitution reactions. In nucleophilic substitution reactions of bicyclo[2.2.1]heptyl systems, the use of polar, coordinating solvents can influence the stereoselectivity of the incoming nucleophile.
The following interactive table illustrates the hypothetical effect of solvent polarity on the product distribution in a reaction involving a carbocation intermediate derived from a bicyclo[2.2.1]heptan-2-ol derivative.
| Solvent | Dielectric Constant (ε) | Relative Product Ratio (Substitution vs. Rearrangement) |
| Hexane | 1.9 | 80:20 |
| Diethyl Ether | 4.3 | 65:35 |
| Tetrahydrofuran (THF) | 7.6 | 50:50 |
| Dichloromethane (DCM) | 9.1 | 40:60 |
| Acetone | 21 | 30:70 |
| Acetonitrile | 37.5 | 20:80 |
| Water | 80.1 | 10:90 |
Note: This table represents a general trend and actual results can vary based on the specific substrate, reagents, and reaction conditions.
Catalyst Development for Specific Bicyclo[2.2.1]heptane Transformations
The development of catalysts for transformations of the bicyclo[2.2.1]heptane skeleton is an active area of research, aimed at achieving high efficiency, selectivity, and sustainability. Various catalytic systems, including acid catalysts, transition metal catalysts, and enzymes, have been employed for different transformations of these compounds.
Acid Catalysis: Both Brønsted and Lewis acids are commonly used to catalyze rearrangements and dehydration of bicyclo[2.2.1]heptan-2-ols. Solid acid catalysts, such as zeolites and aluminosilicates, are particularly attractive due to their ease of separation and potential for shape selectivity. pleiades.online For instance, the dehydration of bicyclo[2.2.1]heptane-2-methanol over γ-Al2O3 or aluminosilicate (B74896) has been shown to produce 2-methylenebicyclo[2.2.1]heptane. lookchem.com The acidic properties of the catalyst can be tuned to control the extent of rearrangement and the formation of specific alkene isomers.
Transition Metal Catalysis: Transition metal complexes are versatile catalysts for a wide range of transformations, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions. For example, palladium catalysts have been used in the synthesis of functionalized bicyclo[2.2.1]heptane derivatives. The choice of ligands on the metal center is crucial for controlling the stereoselectivity of these reactions.
Biocatalysis: Enzymes offer a green and highly selective alternative for the transformation of bicyclo[2.2.1]heptane derivatives. Lipases, for instance, have been used for the kinetic resolution of racemic bicyclo[2.2.1]heptan-2-ols through enantioselective transesterification. This approach allows for the preparation of enantiomerically enriched alcohols and esters.
The following table summarizes various catalysts and their applications in the transformation of bicyclo[2.2.1]heptane derivatives, which can be extended to 1-methylbicyclo[2.2.1]heptan-2-ol.
| Catalyst Type | Specific Catalyst Example | Transformation |
| Solid Acid | γ-Alumina, Aluminosilicates | Dehydration, Isomerization pleiades.onlinelookchem.com |
| Lewis Acid | Zinc Iodide | Rearrangement Reactions ku.ac.ke |
| Transition Metal | Palladium Complexes | Oxidation, C-C Coupling |
| Enzyme | Mammalian Pancreatic Lipase | Kinetic Resolution |
Stereochemical and Conformational Analysis of 1 Methylbicyclo 2.2.1 Heptan 2 Ol
Determination of Absolute and Relative Configurations for Enantiomers and Diastereomers
The bicyclo[2.2.1]heptane framework of 1-methylbicyclo[2.2.1]heptan-2-ol is inherently three-dimensional and possesses multiple stereogenic centers, leading to the existence of various stereoisomers. The primary chiral centers are typically at the C1 (a bridgehead carbon), C2 (bearing the hydroxyl group), and C4 (the other bridgehead carbon). The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents at each chiral center. iupac.orgqmul.ac.uk This systematic assignment results in stereodescriptors such as (1R, 2S, 4R) for a specific enantiomer.
Given the multiple stereocenters, the molecule can exist as a series of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The relationship between substituents on the bicyclic ring is described by its relative configuration. For bicyclo[x.y.z]alkanes where x ≥ y > z > 0, the stereodescriptors 'endo', 'exo', 'syn', and 'anti' are employed to denote the relative orientation of substituents. qmul.ac.uk In the case of 1-methylbicyclo[2.2.1]heptan-2-ol, the key diastereomeric relationship is defined by the position of the hydroxyl group at C2.
Exo isomer : The substituent is on the side of the ring opposite to the one-carbon bridge (C7).
Endo isomer : The substituent is on the same side of the ring as the one-carbon bridge (C7).
The unambiguous determination of the absolute configuration of a specific isomer often requires advanced analytical techniques. While chemical correlation to compounds of known stereochemistry has been historically important, X-ray crystallography of a suitable crystalline derivative provides definitive proof of the three-dimensional structure and absolute stereochemistry. ku.ac.ke
Table 1: Examples of Possible Stereoisomers of 1-Methylbicyclo[2.2.1]heptan-2-ol
| Isomer Description | Systematic Name (Illustrative) |
| Exo Diastereomer, Enantiomer A | (1R,2R,4S)-1-methylbicyclo[2.2.1]heptan-2-ol |
| Exo Diastereomer, Enantiomer B | (1S,2S,4R)-1-methylbicyclo[2.2.1]heptan-2-ol |
| Endo Diastereomer, Enantiomer A | (1R,2S,4S)-1-methylbicyclo[2.2.1]heptan-2-ol |
| Endo Diastereomer, Enantiomer B | (1S,2R,4R)-1-methylbicyclo[2.2.1]heptan-2-ol |
Note: The specific R/S assignments depend on the full CIP priority analysis for each unique structure.
Exo/Endo Isomerism and its Profound Influence on Reactivity and Stereoselectivity
The distinction between exo and endo isomers is not merely a structural curiosity; it has a profound impact on the molecule's reactivity and the stereochemical outcome of its reactions. qmul.ac.uk This influence stems primarily from steric and electronic differences between the two faces of the bicyclic system.
The exo face of the bicyclo[2.2.1]heptane ring is sterically less encumbered than the endo face, which is shielded by the overarching C7 bridge and substituents on the opposing side of the six-membered ring. Consequently, reagents typically approach from the less hindered exo face. For instance, in the reduction of the parent ketone, 1-methylbicyclo[2.2.1]heptan-2-one, the hydride reagent will preferentially attack from the exo face, leading to the formation of the endo-alcohol as the major product. Conversely, bulky reducing agents may show selectivity for the endo approach to yield the exo-alcohol.
Thermodynamically, the exo isomer is often more stable than the endo isomer due to reduced steric strain. acs.org In the endo configuration, the substituent at C2 can experience unfavorable steric interactions with the hydrogens on the C5 and C6 atoms. This difference in stability can be exploited in reactions that proceed via an equilibrium, where the more stable exo product will be favored.
The stereochemical identity of the alcohol itself dictates the stereoselectivity of subsequent reactions. The hydroxyl group can direct incoming reagents through hydrogen bonding or act as a bulky group that blocks one face of the molecule. For example, in an intramolecular reaction, an endo-hydroxyl group is geometrically positioned to interact with other parts of the molecule differently than an exo-hydroxyl group, leading to completely different cyclized products. This stereocontrol is a cornerstone of the use of bicyclic systems in asymmetric synthesis.
Table 2: Influence of Exo/Endo Isomerism on a Hypothetical Reaction
| Starting Isomer | Reaction Condition | Major Product Stereochemistry | Rationale |
| 1-methylbicyclo[2.2.1]heptan-2-one | NaBH₄ (small hydride) | endo-1-methylbicyclo[2.2.1]heptan-2-ol | Preferential attack from the less hindered exo face. |
| 1-methylbicyclo[2.2.1]heptan-2-one | L-Selectride® (bulky hydride) | exo-1-methylbicyclo[2.2.1]heptan-2-ol | Steric bulk favors attack from the more hindered endo face. |
| endo-alcohol | Acid-catalyzed equilibration | exo-1-methylbicyclo[2.2.1]heptan-2-ol | The exo isomer is the thermodynamically more stable product. acs.org |
Conformational Landscapes and Dynamic Interconversions of the Bicyclo[2.2.1]heptane Ring
The bicyclo[2.2.1]heptane skeleton, also known as norbornane (B1196662), is characterized by its high degree of rigidity. fiveable.me Unlike monocyclic systems such as cyclohexane (B81311), which can undergo ring-flips to interconvert between chair conformations, the bicyclo[2.2.1]heptane system is "conformationally locked". libretexts.orgopenstax.org The presence of the C7 methylene (B1212753) bridge locks the six-membered ring (C1-C2-C3-C4-C5-C6) into a strained boat-like conformation from which it cannot escape without breaking covalent bonds. fiveable.melibretexts.org
This structural rigidity is a direct result of the geometric constraints imposed by the fused-ring system. The molecule contains significant ring strain, a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions along C-C bonds). The bridgehead carbons (C1 and C4) are notably pyramidalized, a structural feature that contributes to the unique reactivity of the system. fiveable.me
Because of this locked conformation, the only significant dynamic processes are bond vibrations and rotations of the substituents (the methyl and hydroxyl groups). There are no low-energy pathways for ring interconversion. This conformational rigidity makes the bicyclo[2.2.1]heptane framework an excellent scaffold in medicinal chemistry and materials science, as it holds substituents in well-defined spatial orientations. The predictable and stable three-dimensional structure is invaluable for designing molecules with specific shapes to interact with biological targets or to build ordered materials.
Chiroptical Properties and Advanced Methods for Enantiomeric Purity Assessment
As a chiral molecule, 1-methylbicyclo[2.2.1]heptan-2-ol and its enantiomers interact with plane-polarized light, a phenomenon described by its chiroptical properties. The most fundamental of these is specific rotation ([α]), where an enantiomerically pure sample will rotate the plane of polarized light in a specific direction (dextrorotatory, '+', or levorotatory, '-') by a quantifiable amount under defined conditions (temperature, wavelength, solvent, and concentration).
More advanced chiroptical techniques provide greater insight into the molecule's absolute configuration.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, typically by chromophores within the molecule or a derivatized version of it.
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation, providing stereochemical information about the entire molecule from its vibrational modes. core.ac.uk Computational modeling is often used in conjunction with VCD to predict spectra and assign the absolute configuration of a given enantiomer.
Determining the enantiomeric purity or enantiomeric excess (ee) of a sample is crucial in synthesis and analysis. Several advanced methods are routinely used:
Chiral Chromatography : This is the most common method, utilizing either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). The enantiomers form transient diastereomeric complexes with the CSP, causing them to travel through the column at different rates and thus be separated and quantified.
NMR Spectroscopy with Chiral Auxiliaries : Enantiomers can be distinguished by nuclear magnetic resonance (NMR) by converting them into diastereomers through reaction with a chiral derivatizing agent (e.g., Mosher's acid). Since diastereomers have different physical properties, their NMR spectra will show distinct signals that can be integrated to determine their ratio. Alternatively, a chiral solvating agent or a chiral lanthanide shift reagent can be added to the NMR sample, which forms rapidly exchanging, non-covalent diastereomeric complexes that also result in separable signals for the enantiomers.
Advanced Spectroscopic Characterization and Structure Elucidation of 1 Methylbicyclo 2.2.1 Heptan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-methylbicyclo[2.2.1]heptan-2-ol, which exists as exo and endo stereoisomers, NMR is crucial for assigning the relative configuration.
A ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom. The spectrum for 1-methylbicyclo[2.2.1]heptan-2-ol is expected to show distinct signals for the bridgehead proton (H4), the proton on the carbon bearing the hydroxyl group (H2), the protons of the ethylene (B1197577) and ethane (B1197151) bridges, and the unique singlet for the bridgehead methyl group (1-CH₃).
The chemical shift of H2 is highly diagnostic for determining the stereochemistry. In the exo-isomer, the H2 proton is in the endo position and typically resonates at a lower chemical shift (further upfield) compared to the H2 proton in the endo-isomer, which is in the exo position and resonates further downfield. The coupling constants (J-values) between H2 and the adjacent bridgehead proton (H4) and the protons on C3 also differ significantly between the two isomers, reflecting their different dihedral angles. The absence of coupling for the 1-CH₃ signal, which appears as a sharp singlet, confirms its position at the bridgehead carbon (C1).
Expected ¹H NMR Chemical Shift Ranges for 1-Methylbicyclo[2.2.1]heptan-2-ol
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Correlations |
|---|---|---|---|
| 1-CH₃ | 1.0 - 1.3 | Singlet (s) | Bridgehead methyl group |
| OH | 1.5 - 3.0 (variable) | Broad Singlet (br s) | Hydroxyl proton, exchangeable with D₂O |
| H2 (proton on C-OH) | exo-isomer: ~3.9-4.1endo-isomer: ~3.6-3.8 | Multiplet (m) | Differentiates stereoisomers |
| H4 (bridgehead) | 2.2 - 2.5 | Broad Singlet (br s) or Multiplet (m) | Bridgehead proton |
Note: The table presents expected values. Actual experimental values may vary based on solvent and other conditions.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For 1-methylbicyclo[2.2.1]heptan-2-ol (C₈H₁₄O), eight distinct carbon signals are expected. The chemical shifts of C1 (bridgehead with methyl), C2 (bearing the OH group), and the methyl carbon are particularly informative. The position of the C2 signal is sensitive to the exo or endo configuration of the hydroxyl group. Distortion of the rigid bicyclic frame caused by the substituents leads to unique chemical shifts for all eight carbons.
Expected ¹³C NMR Chemical Shifts for 1-Methylbicyclo[2.2.1]heptan-2-ol
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C1 (quaternary bridgehead) | 45 - 55 |
| C2 (CH-OH) | 75 - 85 |
| C3 (CH₂) | 35 - 45 |
| C4 (CH bridgehead) | 40 - 50 |
| C5 (CH₂) | 25 - 35 |
| C6 (CH₂) | 20 - 30 |
| C7 (CH₂ bridge) | 30 - 40 |
Note: The table presents expected values. Actual experimental values may vary based on solvent and other conditions.
2D NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra and determining the stereochemistry. researchgate.net
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. chemicalbook.com It would be used to trace the connectivity from H2 to the H3 protons and from the bridgehead H4 to the adjacent H3, H5, and H7 protons, helping to delineate the spin systems within the bicyclic structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. nist.gov This powerful technique allows for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal assigned to H2 would show a cross-peak to the carbon signal assigned to C2.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. nist.gov HMBC is critical for identifying quaternary carbons, such as C1. The protons of the 1-CH₃ group would show a correlation to the C1 bridgehead carbon, confirming the methyl group's location. Correlations from H2 to C1 and C3 would further solidify the assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing definitive proof of stereochemistry. researchgate.net For 1-methylbicyclo[2.2.1]heptan-2-ol, a key NOESY correlation would be observed between the 1-CH₃ group and the nearby protons. In the exo-alcohol, a strong NOE is expected between the endo-H2 and the endo-H6 protons. In the endo-alcohol, the exo-H2 would show a NOE correlation to the bridge protons (H7). These spatial relationships are crucial for unambiguous stereochemical assignment. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 1-methylbicyclo[2.2.1]heptan-2-ol is expected to be dominated by absorptions characteristic of the alcohol group and the saturated hydrocarbon framework.
The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol. The broadness of this peak is due to intermolecular hydrogen bonding. Another key peak would be the C-O stretching vibration, which typically appears in the 1000-1250 cm⁻¹ region. The spectrum would also feature strong C-H stretching bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³-hybridized carbons of the bicyclic ring and methyl group.
Characteristic IR Absorption Bands Expected for 1-Methylbicyclo[2.2.1]heptan-2-ol
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (sp³) | 2850 - 2960 | Strong |
| C-O Stretch | 1000 - 1250 | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragments. For 1-methylbicyclo[2.2.1]heptan-2-ol (molecular formula C₈H₁₄O), the molecular weight is 126.20 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 126. However, for cyclic alcohols, this peak may be weak or absent. nist.gov The fragmentation pattern is often more informative. Key fragmentation pathways for bicyclic alcohols include:
Loss of water (H₂O): A prominent peak at m/z = 108 (M-18) is expected due to the facile dehydration of the alcohol.
Loss of a methyl group (CH₃): A peak at m/z = 111 (M-15) could arise from the cleavage of the bridgehead methyl group.
Ring fragmentation: The rigid bicyclic system can undergo complex rearrangements and fragmentations. A characteristic peak for norbornane (B1196662) systems often appears at m/z = 95, resulting from the loss of the C2 carbon and its substituents, followed by rearrangement. Another common fragment is observed at m/z = 67. nist.gov
Expected Key Fragments in the Mass Spectrum of 1-Methylbicyclo[2.2.1]heptan-2-ol
| m/z Value | Identity |
|---|---|
| 126 | [M]⁺ (Molecular Ion) |
| 111 | [M - CH₃]⁺ |
| 108 | [M - H₂O]⁺ |
| 95 | [C₇H₁₁]⁺ (Characteristic bicyclic fragment) |
Illustrative data is based on fragmentation patterns of related norbornanols. nist.gov
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is an analytical technique that provides the precise three-dimensional structure of a molecule in the solid state by mapping electron density from the diffraction of X-rays by a single crystal. This method yields definitive information on bond lengths, bond angles, and absolute stereochemistry.
A successful crystallographic analysis of 1-methylbicyclo[2.2.1]heptan-2-ol would unambiguously determine the exo or endo configuration of the hydroxyl group relative to the bicyclic frame. It would also provide precise measurements of the C-C and C-O bond lengths and the C-C-C bond angles, revealing any strain within the rigid bicyclic system. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing arrangement.
As of this writing, a specific crystal structure for 1-methylbicyclo[2.2.1]heptan-2-ol is not available in open-access crystallographic databases. However, analysis of related structures, such as derivatives of bicyclo[2.2.1]heptan-2-one, has been used to unambiguously determine their absolute configurations. ku.ac.ke
Information Obtainable from a Hypothetical X-ray Crystal Structure
| Structural Parameter | Information Provided |
|---|---|
| Atomic Coordinates | Precise 3D position of every non-hydrogen atom |
| Stereochemistry | Unambiguous assignment of exo vs. endo configuration |
| Bond Lengths | Exact distances between bonded atoms (e.g., C-O, C-C) |
| Bond Angles | Angles between adjacent bonds, indicating ring strain |
| Torsional Angles | Dihedral angles defining the conformation of the molecule |
Computational Chemistry and Theoretical Aspects of 1 Methylbicyclo 2.2.1 Heptan 2 Ol
Quantum Mechanical Studies of Reaction Mechanisms and Transition State Structures
Quantum mechanical (QM) calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the characterization of transient species like transition states. While specific QM studies on the reaction mechanisms of 1-methylbicyclo[2.2.1]heptan-2-ol are not abundant in the literature, the principles can be illustrated through studies on closely related bicyclic systems.
For instance, the acid-catalyzed hydration of bicyclo[2.2.1]hept-2-ene to its corresponding alcohol is a classic reaction where QM methods can elucidate the intricate details of the mechanism, including the structures and energies of carbocation intermediates and transition states. These calculations can help determine whether the reaction proceeds through a classical or non-classical carbocation, a topic of long-standing debate in physical organic chemistry. By applying similar computational approaches to reactions involving 1-methylbicyclo[2.2.1]heptan-2-ol, such as its dehydration or oxidation, one could predict the most likely pathways and the structures of the associated transition states.
A powerful application of QM is in the automated exploration of reaction paths. Methods like the artificial force-induced reaction (AFIR) can be used to systematically search for transition states and intermediates, providing a comprehensive overview of the possible reaction channels. nih.gov This approach can be invaluable in predicting novel reactions or understanding complex reaction networks involving substituted bicyclo[2.2.1]heptanols.
Density Functional Theory (DFT) for Electronic Structure, Energetics, and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is widely used to investigate the electronic structure, energetics, and reactivity of molecules like 1-methylbicyclo[2.2.1]heptan-2-ol.
DFT calculations can provide detailed information about the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. The energies and shapes of these orbitals can predict whether a reaction is likely to be under kinetic or thermodynamic control and can explain the regioselectivity and stereoselectivity of reactions. For example, in a study on the epoxidation of 7-syn-substituted bicyclo[2.2.1]hept-2-enes, DFT calculations were used to explain the observed stereoselectivity. The calculations showed that steric repulsion between the substituent and the peracid dictates the facial selectivity of the epoxidation. researchgate.net
Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity, hardness, and softness, which are useful in predicting the outcome of reactions. nih.govresearchgate.net The electrophilicity and nucleophilicity indices derived from DFT can predict the direction of charge transfer in a reaction and thus the preferred reaction pathway. nih.govresearchgate.net For instance, in a [3+2] cycloaddition reaction, these indices can predict the global electronic flux between the reactants, helping to understand the reaction's feasibility and selectivity. nih.govresearchgate.net
The table below summarizes key parameters that can be obtained from DFT calculations and their significance in predicting reactivity.
| DFT-Derived Parameter | Significance |
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Indicates the kinetic stability of the molecule. |
| Electron Density | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
| Conceptual DFT Indices | Quantify reactivity concepts like electrophilicity and nucleophilicity. |
Molecular Mechanics (MM2) Modeling for Conformational Energetics and Isomer Ratios
Molecular mechanics, particularly the MM2 force field, offers a computationally efficient method for studying the conformational preferences and relative energies of different isomers of 1-methylbicyclo[2.2.1]heptan-2-ol. While less rigorous than quantum mechanical methods, MM2 can provide valuable insights, especially for larger systems where QM calculations may be prohibitively expensive.
MM2 calculates the steric energy of a molecule based on a set of classical mechanical potential functions that describe bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions. By minimizing this steric energy, the most stable conformation of the molecule can be determined.
For 1-methylbicyclo[2.2.1]heptan-2-ol, four possible stereoisomers exist: endo- and exo-alcohols, each with the methyl group at the bridgehead position. MM2 calculations can be used to predict the relative stabilities of these isomers. The calculated energy differences can then be used to estimate the equilibrium isomer ratios at a given temperature using the Boltzmann distribution. These theoretical predictions can be compared with experimental data to validate the force field parameters.
MM2 is also a useful tool for generating initial structures for more accurate QM calculations and for analyzing the stereochemical outcome of reactions where steric effects are dominant.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, particularly those based on DFT, can be used to predict various spectroscopic parameters, such as NMR chemical shifts and coupling constants, as well as vibrational frequencies (IR and Raman). These predictions are invaluable for identifying unknown compounds and for interpreting complex experimental spectra.
The prediction of NMR parameters involves calculating the magnetic shielding tensors for each nucleus in the molecule. These tensors are then used to determine the chemical shifts relative to a standard reference compound. Similarly, spin-spin coupling constants can be calculated by analyzing the interaction of nuclear spins mediated by the bonding electrons. In a computational study of 2-fluorobicyclo[2.2.1]heptan-7-ols, theoretical calculations of NMR scalar spin-spin coupling constants were used to rationalize the role of intramolecular hydrogen bonding. beilstein-journals.org
For 1-methylbicyclo[2.2.1]heptan-2-ol, theoretical predictions of its 1H and 13C NMR spectra could help in the unambiguous assignment of all signals, especially for the different stereoisomers where the signals may be very similar.
The table below shows a hypothetical comparison of experimental and theoretically predicted 13C NMR chemical shifts for a given isomer of 1-methylbicyclo[2.2.1]heptan-2-ol.
| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| C1 | 45.2 | 45.8 |
| C2 | 75.1 | 74.5 |
| C3 | 35.8 | 36.1 |
| C4 | 29.7 | 30.0 |
| C5 | 24.3 | 24.9 |
| C6 | 38.6 | 38.2 |
| C7 | 34.5 | 35.0 |
| CH3 | 15.9 | 16.3 |
Theoretical Insights into Stereoselectivity, Regioselectivity, and Chemoselectivity
Computational chemistry provides powerful tools for understanding and predicting the selectivity of chemical reactions. For a molecule like 1-methylbicyclo[2.2.1]heptan-2-ol, which has multiple reactive sites and can lead to various stereoisomeric products, theoretical insights are particularly valuable.
Stereoselectivity: The rigid bicyclic framework of this molecule often leads to high stereoselectivity in reactions. Theoretical calculations can rationalize the observed selectivity by comparing the energies of the transition states leading to the different stereoisomers. The lower energy transition state will correspond to the major product. For example, in the epoxidation of substituted norbornenes, DFT calculations have shown that the facial selectivity is governed by steric interactions in the transition state. researchgate.net
Regioselectivity: In reactions where there are multiple possible sites for attack, such as the oxidation of C-H bonds, theoretical calculations can predict the most likely site of reaction. This is often done by calculating the activation energies for the reaction at each site. A recent study on the C(sp³)–H bond oxygenation of bicyclic hydrocarbons employed DFT computations to understand the observed regioselectivity, showing that hyperconjugative interactions can activate specific C-H bonds. acs.org
Chemoselectivity: When a molecule contains multiple functional groups, theoretical models can help predict which group will react preferentially. This is achieved by modeling the reaction at each functional group and comparing the activation barriers.
Through the analysis of transition state structures, reaction energy profiles, and molecular orbital interactions, computational chemistry offers a detailed picture of the factors that govern the outcome of chemical reactions, providing a powerful complement to experimental studies.
Applications of 1 Methylbicyclo 2.2.1 Heptan 2 Ol in Contemporary Organic Synthesis
Utilization as a Chiral Building Block in the Construction of Complex Organic Molecules
The inherent chirality and structural rigidity of bicyclo[2.2.1]heptane derivatives, such as 1-methylbicyclo[2.2.1]heptan-2-ol, make them highly valuable as chiral building blocks in the synthesis of complex organic molecules. semanticscholar.orgbuchler-gmbh.com The fixed spatial arrangement of substituents on the bicyclic core allows for a high degree of stereocontrol in subsequent chemical transformations. This is crucial in the field of drug discovery and development, where the biological activity of a molecule is often dependent on its specific stereochemistry. researchgate.net
The synthesis of pharmaceuticals and other bioactive molecules frequently relies on the availability of such chiral intermediates. buchler-gmbh.com The bicyclo[2.2.1]heptane skeleton serves as a versatile starting point, from which various functional groups can be elaborated with precise stereochemical control. For instance, the hydroxyl group in 1-methylbicyclo[2.2.1]heptan-2-ol can be used as a handle for further reactions, while the methyl group at the bridgehead position influences the reactivity and stereoselectivity of these transformations. The strategic use of such building blocks is a key strategy in asymmetric synthesis, enabling the efficient construction of enantiomerically pure complex targets. semanticscholar.orgresearchgate.net
Precursor in the Total Synthesis of Naturally Occurring Compounds and their Analogs
The bicyclo[2.2.1]heptane framework is a common structural motif in a variety of natural products. Consequently, derivatives like 1-methylbicyclo[2.2.1]heptan-2-ol serve as important precursors in the total synthesis of these compounds and their analogues.
While direct examples of 1-methylbicyclo[2.2.1]heptan-2-ol in terpenoid synthesis are not extensively documented in readily available literature, the closely related bicyclo[2.2.1]heptane core is fundamental to the structure of many bicyclic monoterpenoids. foodb.ca Compounds like camphor (B46023), a well-known bicyclic monoterpenoid, feature this rigid skeleton. nist.gov The synthesis of novel prostaglandin (B15479496) D2 receptor antagonists with a bicyclo[2.2.1]heptane ring system highlights the utility of this scaffold in creating analogues of biologically active molecules, which can include terpenoid-like structures. nih.gov The principles of stereocontrolled reactions established for the broader class of bicyclo[2.2.1]heptanes are applicable to the elaboration of terpenoid frameworks from precursors like 1-methylbicyclo[2.2.1]heptan-2-ol.
The bicyclo[2.2.1]heptane skeleton has been extensively used as a precursor in the synthesis of prostaglandins (B1171923) and their analogues. nih.govrsc.org The rigid framework allows for the stereocontrolled introduction of the two side chains characteristic of prostaglandins. For example, synthetic routes to prostaglandin E2 and prostaglandin C2 have been developed from disubstituted bicyclo[2.2.1]heptan-2-ones. rsc.org Furthermore, the synthesis of prostaglandin endoperoxide analogs has been achieved using 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one. researchgate.net Although not explicitly detailing the use of 1-methylbicyclo[2.2.1]heptan-2-ol, these examples demonstrate the successful application of the bicyclo[2.2.1]heptane core in constructing the complex cyclopentane (B165970) ring system of prostaglandins. The strategic placement of functional groups on the bicyclic precursor is key to achieving the desired stereochemistry in the final prostaglandin product.
A significant application of the bicyclo[2.2.1]heptane scaffold is in the synthesis of carbocyclic nucleoside analogues. nih.govcuni.cz In these molecules, the furanose sugar ring of natural nucleosides is replaced by a carbocyclic ring system, such as the bicyclo[2.2.1]heptane framework. This substitution can lead to increased metabolic stability and altered biological activity, making these analogues valuable as chemical probes and potential therapeutic agents. nih.gov
The synthesis of these analogues often involves using a functionalized bicyclo[2.2.1]heptane derivative as the starting material. For example, an optically active bicyclo[2.2.1]heptane diol has been used as a key intermediate. nih.gov The hydroxyl groups on the bicyclic scaffold serve as points for the attachment of nucleobases, such as purines and pyrimidines, often through a Mitsunobu reaction. nih.govcuni.cz The rigid bicyclic structure imparts conformational constraint on the resulting nucleoside analogue, which can be beneficial for studying enzyme-ligand interactions. bch.ro
Below is a table summarizing some synthesized carbocyclic nucleoside analogues based on the bicyclo[2.2.1]heptane skeleton:
| Nucleobase | Key Intermediate | Synthetic Reaction | Reference |
| 6-chloropurine | (1R,2R,4R,5S)-5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-ol | Mitsunobu reaction | cuni.cz |
| Uracil | Optically active bicyclo[2.2.1]heptane diol | Mitsunobu reaction | nih.gov |
| 5-Fluorouracil | Optically active bicyclo[2.2.1]heptane diol | Mitsunobu reaction | nih.gov |
| Thymine | Optically active bicyclo[2.2.1]heptane diol | Mitsunobu reaction | nih.gov |
| Cytosine | Optically active bicyclo[2.2.1]heptane diol | Mitsunobu reaction | nih.gov |
| Adenine | 6-chloropurine analogue | Substitution | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
The application of 1-methylbicyclo[2.2.1]heptan-2-ol as a direct precursor in the synthesis of complex natural product scaffolds such as Chokols or Dolabellanes is not prominently featured in the reviewed literature. However, the general utility of the bicyclo[2.2.1]heptane framework in constructing complex molecular architectures suggests its potential in synthetic strategies targeting such molecules. The stereochemical control offered by this scaffold is a valuable asset in the total synthesis of intricate natural products.
Scaffold for the Development of Conformationally Restricted Systems in Organic Chemistry
The rigid nature of the bicyclo[2.2.1]heptane ring system makes it an ideal scaffold for the development of conformationally restricted molecules. rsc.org This conformational constraint is of great interest in medicinal chemistry and materials science. By locking a molecule into a specific three-dimensional shape, it is possible to enhance its interaction with a biological target or to control its physical properties. nih.gov
The use of the bicyclo[2.2.1]heptane skeleton to create conformationally locked carbocyclic nucleosides is a prime example of this application. cuni.cz In these analogues, the flexible furanose ring of natural nucleosides is replaced by the rigid bicyclic system, leading to a more defined spatial arrangement of the nucleobase and the hydroxymethyl group. This can result in enhanced binding to target enzymes and improved biological activity. bch.ro The synthesis of such constrained nucleosides has been reported using functionalized bicyclo[2.2.1]heptane intermediates, demonstrating the practical utility of this scaffold in designing molecules with specific conformational properties. nih.govnih.gov
Role in the Design and Development of Chiral Catalysts and Ligands for Asymmetric Reactions
There is a lack of specific studies detailing the use of 1-methylbicyclo[2.2.1]heptan-2-ol as a foundational scaffold for the design and development of chiral catalysts and ligands for asymmetric reactions. The scientific literature predominantly focuses on the use of camphor-derived 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (borneol and isoborneol) and their amino alcohol derivatives as chiral auxiliaries and ligands. scirp.orgscirp.org These camphor-based ligands have been successfully utilized in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. scirp.orgscirp.org However, analogous applications specifically employing the 1-methyl substituted scaffold are not well-documented.
General Utility in Advanced Organic Synthesis Methodologies and Strategies
Due to the limited availability of specific research on "Bicyclo[2.2.1]heptan-2-ol, 1-methyl-", no data tables or detailed research findings can be presented.
Emerging Research Directions and Future Perspectives for 1 Methylbicyclo 2.2.1 Heptan 2 Ol
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The demand for enantiomerically pure and selectively functionalized bicyclo[2.2.1]heptane derivatives has spurred the development of new synthetic strategies. These efforts move beyond classical approaches to embrace greener and more efficient technologies.
Enzymatic and Bio-catalytic Approaches : Nature's catalysts, enzymes, are being increasingly harnessed for the synthesis of complex terpenes and their derivatives. drugtargetreview.com Hybrid processes that combine traditional organic synthesis with enzyme-mediated steps can create intricate molecules in fewer steps from inexpensive starting materials. drugtargetreview.com For instance, enzymatic epoxidation using hydrogen peroxide offers a sustainable alternative to traditional methods, with studies on related terpenes showing high conversion and yield under mild, environmentally benign conditions. acs.org
Asymmetric Synthesis from Chiral Pool Precursors : Readily available natural products like (1R)-(+)-camphor serve as invaluable starting points for stereocontrolled syntheses. core.ac.uknih.gov Methodologies such as Grignard reactions with camphor (B46023) can produce specific endo- or exo-epimers, providing access to optically pure bornane derivatives that are crucial for creating new pharmacophores and chiral ligands. nih.govscirp.org
Advanced Cycloaddition and Rearrangement Sequences : Sequential Diels-Alder reactions followed by carefully controlled rearrangements are being developed to construct diverse and functionalized bicyclo[2.2.1]heptane skeletons. acs.org These sequences allow for the creation of complex substitution patterns that would be difficult to achieve through other means. The choice of diene and dienophile, as well as the reaction conditions, dictates the outcome of the rearrangement, leading to a variety of novel structures. acs.org
| Methodology | Key Features | Starting Materials (Example) | Potential Advantages | Reference |
|---|---|---|---|---|
| Enzymatic Epoxidation | Uses H₂O₂ as a green oxidant, mild reaction conditions. | Terpene precursors (e.g., d-limonene) | High selectivity, sustainability, reduced waste. | acs.org |
| Grignard Reaction on Camphor | Stereocontrolled addition to a chiral ketone. | (1R)-(+)-camphor, organometallic reagents | Access to optically pure endo/exo epimers. | nih.gov |
| Diels-Alder/Rearrangement | Sequential reaction cascade to build complexity. | Various dienes and dienophiles | Rapid construction of diverse functionalized bicyclic systems. | acs.org |
Exploration of Undiscovered Chemical Transformations and Reaction Pathways
Researchers are actively exploring new ways to functionalize the 1-methylbicyclo[2.2.1]heptan-2-ol scaffold, unlocking novel reaction pathways and creating previously inaccessible derivatives.
Catalytic C-H Functionalization : Palladium-catalyzed reactions, particularly those employing a norbornene mediator, are revolutionizing the ability to selectively functionalize C-H bonds. rsc.orgrsc.org While often used on aromatic substrates, the principles of using a bicyclic mediator to direct reactivity could be adapted to further functionalize the 1-methylbicyclo[2.2.1]heptan-2-ol core itself, enabling the introduction of new substituents at positions that are otherwise unreactive. The reaction typically proceeds through steps including C-H activation, norbornene insertion, and reductive elimination. rsc.org
Rearrangements and Ring Expansions : The bicyclo[2.2.1]heptane system is famously prone to rearrangements, such as the Wagner-Meerwein shift, often proceeding through a non-classical norbornyl cation intermediate. core.ac.ukgithub.io Future research aims to control these rearrangements to produce novel ring systems. For example, performic acid oxidation of related bicyclic ketones can induce a regioselective Baeyer-Villiger oxygen insertion, leading to rearranged lactone products that serve as intermediates for complex natural products. scispace.com The Demjanov and Tiffeneau-Demjanov one-carbon ring enlargements represent another pathway for transforming the bicyclic system into new scaffolds. acs.org
Strain-Promoted Cycloadditions : The inherent ring strain of the norbornene double bond (a feature in precursors to 1-methylbicyclo[2.2.1]heptan-2-ol) makes it highly reactive in strain-promoted cycloaddition reactions. researchgate.net This reactivity is exploited in bioorthogonal chemistry and can be leveraged to synthesize new derivatives by reacting with azides or tetrazines, creating novel building blocks for materials science and medicinal chemistry. researchgate.netnih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate discovery and improve the safety and scalability of chemical processes, the synthesis and modification of bicyclo[2.2.1]heptane derivatives are being integrated with modern automation and flow chemistry technologies.
Continuous Flow Hydrogenation and Oxidation : Flow reactors offer significant advantages for hazardous reactions or those requiring precise control. acs.org Biocatalytic epoxidation and other oxidations of terpenes have been successfully demonstrated in continuous flow systems, allowing for better temperature control, improved safety, and easier scalability compared to batch processes. acs.org Similarly, flow chemistry is well-suited for hydrogenation reactions, which are often necessary to convert unsaturated precursors into the saturated 1-methylbicyclo[2.2.1]heptan-2-ol core. researchgate.net
Automated Synthesis Platforms : The modular nature of many synthetic routes is amenable to automation. Automated synthesizers can be programmed to perform iterative coupling reactions, allowing for the rapid creation of libraries of related compounds with diverse substitution patterns. researchgate.net This high-throughput approach is invaluable for exploring structure-activity relationships, for example, by systematically varying substituents on the bicyclic core to optimize properties for materials or pharmaceutical applications. researchgate.net This technology enables the exploration of vast chemical spaces that would be impractical to access through manual synthesis.
Advanced Theoretical Predictions Guiding Experimental Design and Discovery
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex chemical systems like the norbornyl cation, which is central to the chemistry of 1-methylbicyclo[2.2.1]heptan-2-ol.
Mechanism and Intermediate Elucidation : The decades-long debate over the classical versus non-classical nature of the 2-norbornyl cation highlights the power of theoretical calculations. core.ac.ukgithub.io Modern computational methods, such as Density Functional Theory (DFT), provide detailed insights into the geometry and electronic structure of transient species. comporgchem.com Molecular dynamics simulations can model the behavior of these cations in solution, confirming that the non-classical, σ-bridged structure is the dominant species and forms within femtoseconds of its generation during solvolysis. github.ioacs.org
Predicting Reaction Selectivity : Theoretical models can predict the activation energies for different reaction pathways, helping to explain and forecast experimental outcomes. cdnsciencepub.com For multistep rearrangements of substituted norbornyl cations, calculations can identify the most favored path and the rate-determining steps. cdnsciencepub.com In catalyzed reactions, computational studies can elucidate the role of ligands and substrates in determining selectivity, for instance, by modeling the key oxidative addition and reductive elimination steps in palladium-catalyzed C-H functionalization. rsc.org This predictive power allows chemists to design more effective experiments and avoid unpromising reaction pathways.
| Computational Method | Application in Bicyclo[2.2.1]heptane Chemistry | Key Insights Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Structure of the norbornyl cation. | Confirms the non-classical, bridged structure. | comporgchem.com |
| Molecular Dynamics (MD) Simulations | Solvolysis and cation formation in solution. | Shows rapid formation and stability of the non-classical ion. | github.ioacs.org |
| Activation Energy Calculations | Predicting rearrangement pathways. | Identifies rate-determining steps and favored mechanisms. | cdnsciencepub.com |
Expanding the Scope of its Application as a Versatile Synthetic Synthon
The rigid three-dimensional structure of the 1-methylbicyclo[2.2.1]heptan-2-ol scaffold makes it an attractive synthon for constructing molecules with precisely defined shapes and functionalities.
Scaffolds for Medicinal Chemistry : Norbornene and its saturated derivatives are increasingly used as bioisosteres for aryl groups, providing a non-flat alternative for drug design. nih.gov The bicyclic core is being incorporated into novel compounds to probe biological systems, such as in the synthesis of new cannabinergic ligands and anti-viral nucleoside analogs. nih.govmdpi.com The defined stereochemistry of the scaffold allows for the precise positioning of functional groups to optimize interactions with biological targets like proteins and receptors. nih.gov
Development of Chiral Ligands : The optical purity achievable for derivatives of 1-methylbicyclo[2.2.1]heptan-2-ol makes them excellent precursors for chiral ligands used in asymmetric catalysis. scirp.org For example, camphor-derived amino alcohols have been successfully used as ligands in the enantioselective addition of organozinc reagents to aldehydes, demonstrating the effective transfer of chirality from the bicyclic backbone to the reaction product. scirp.org
Building Blocks for Natural Product Synthesis : The bicyclo[2.2.1]heptane framework is a common structural motif in many natural products, particularly terpenes. chemrxiv.orgmdpi.com Methodologies that build upon this core provide concise routes to complex molecular targets. The ability to selectively functionalize and rearrange the scaffold opens pathways to a wide array of natural product families, including those with diverse biological activities such as anti-inflammatory and anti-tumor properties. drugtargetreview.comchemrxiv.org
Q & A
Q. Example Protocol :
| Step | Parameter | Optimal Condition |
|---|---|---|
| Cyclization | Catalyst | BF₃·OEt₂ in anhydrous ether |
| Quenching | Solvent | Ice-cold methanol |
| Purification | Method | Column chromatography (silica gel, hexane/EtOAc) |
Basic: How can IR and mass spectrometry data resolve structural ambiguities in bicyclic alcohols?
IR and mass spectra provide complementary data for structural confirmation:
- IR Peaks :
- Mass Fragmentation :
Data Contradiction Resolution :
Discrepancies between experimental and theoretical spectra (e.g., unexpected hydroxyl shifts) may arise from solvent interactions or hydrogen bonding. Computational tools (DFT calculations) can model solvent effects .
Advanced: How does stereochemistry influence the reactivity of 1-methylbicyclo[2.2.1]heptan-2-ol in derivatization reactions?
The endo/exo configuration of the methyl and hydroxyl groups dictates reactivity:
- Steric Effects : endo-Methyl groups hinder nucleophilic attack at the hydroxyl-bearing carbon, favoring alternative reaction pathways (e.g., etherification over esterification) .
- Thermodynamic Stability : exo-Hydroxyl derivatives exhibit lower strain, making them more stable in acidic conditions .
Case Study :
In the synthesis of 5-amino derivatives (e.g., 5-aminobicyclo[2.2.1]heptan-2-ol), endo-hydroxyl groups require protective groups (e.g., TBS) to prevent side reactions during amination .
Advanced: What methodologies address contradictions in reported spectral data for bicyclo[2.2.1]heptanol derivatives?
Discrepancies in spectral data (e.g., IR peak shifts, fragmentation patterns) often stem from:
Q. Resolution Workflow :
Re-run spectra under standardized conditions.
Compare with computational predictions (e.g., Gaussian 16).
Consult multi-laboratory databases (e.g., PubChem, NIST) .
Basic: What are the optimal storage conditions for 1-methylbicyclo[2.2.1]heptan-2-ol to prevent degradation?
- Temperature : Store at –80°C for long-term stability (6+ months) or –20°C for short-term use (1 month) .
- Solubility : Prepare stock solutions in anhydrous DMSO or ethanol to avoid hydrolysis .
- Light Exposure : Protect from UV light using amber vials to prevent radical-mediated oxidation .
Advanced: How can computational modeling predict the pharmacological activity of 1-methylbicyclo[2.2.1]heptan-2-ol derivatives?
Docking studies (e.g., AutoDock Vina) and QSAR models are used to evaluate bioactivity:
Q. Example Data :
| Derivative | Target | Binding Energy (kcal/mol) |
|---|---|---|
| 5-Amino | GABA-A | –9.2 |
| 3-Chloro | NMDA | –7.8 |
Basic: What analytical techniques confirm the enantiomeric excess of 1-methylbicyclo[2.2.1]heptan-2-ol?
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (95:5) .
- Optical Rotation : Compare [α]D²⁵ values to literature (e.g., –34.5° for endo-(-)-borneol) .
- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomeric signals .
Advanced: How do substituents like amino or chloro groups alter the bicyclic core’s electronic environment?
Q. Substituent Effects Table :
| Substituent | Position | pKa Shift | Reactivity Trend |
|---|---|---|---|
| Cl | 3 | +3 | Slows esterification |
| NH₂ | 5 | –2 | Accelerates alkylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
